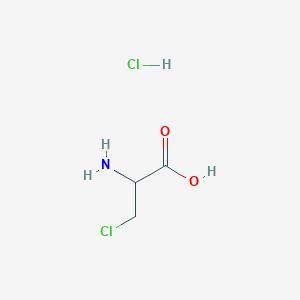

3-Chloroalanine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166168. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-chloropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENJPSDBNBGIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3157-46-8, 51887-89-9, 35401-46-8 | |

| Record name | NSC166168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC16554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-3-chloropropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Chemical Landscape of 3-Chloroalanine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 26, 2025 – As a pivotal compound in contemporary biochemical and pharmaceutical research, 3-Chloroalanine hydrochloride continues to garner significant attention for its role as a potent enzyme inhibitor and its potential applications in drug development. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Core Chemical and Physical Properties

3-Chloro-L-alanine hydrochloride is a synthetic amino acid analog distinguished by the substitution of a chlorine atom on the beta-carbon of alanine.[1] This structural modification is central to its biological activity. The compound is typically a white to off-white solid, soluble in water.[2]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇Cl₂NO₂ | [2][3][4] |

| Molecular Weight | 160.00 g/mol | [2][4] |

| CAS Number | 51887-89-9 | [2][3][4][5] |

| Appearance | White to off-white solid/powder | [2][6] |

| Melting Point | 205 °C (decomposition) | [6] |

| Solubility | Water: ≥ 100 mg/mL (625.00 mM) DMSO: 100 mg/mL (625.00 mM) | [2] |

| Storage Temperature | 4°C, sealed storage, away from moisture. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended. | [2] |

| Purity (by HPLC) | min. 94.0 area% | [5] |

| Purity (by Argentometric Titration) | min. 98.0 % | [5] |

| Specific Rotation [α]20/D | +3.0 to +6.0 deg (c=0.7, HCl(1+2)) | [5] |

Synthesis and Manufacturing

The primary route for the synthesis of 3-Chloro-L-alanine hydrochloride involves the chlorination of L-serine. A common laboratory-scale synthesis protocol is as follows:

General Procedure for the Synthesis of 3-Chloro-L-alanine Hydrochloride from L-serine:

-

Suspension: L-serine is suspended in a suitable solvent, such as methanol.

-

Esterification: Thionyl chloride is added to the suspension to facilitate the formation of L-serine methyl ester hydrochloride. This step is crucial to protect the carboxylic acid group and prevent unwanted side reactions.

-

Chlorination: The resulting ester is then chlorinated using an additional amount of thionyl chloride in a solvent like dichloromethane or dichloroethane. This step substitutes the hydroxyl group of the serine backbone with a chlorine atom.

-

Isolation: The final product, 3-Chloro-L-alanine hydrochloride, is isolated and purified.

A detailed, step-by-step protocol for a similar synthesis is often proprietary to chemical suppliers but the general methodology is well-established in organic chemistry.

Biological Activity and Mechanism of Action

3-Chloro-L-alanine hydrochloride is a well-documented inhibitor of several key enzymes, making it a valuable tool for studying metabolic pathways and a compound of interest for therapeutic development.

Enzyme Inhibition:

-

Alanine Aminotransferase (ALAT): It acts as a competitive inhibitor of ALAT, an enzyme crucial for amino acid metabolism.[6][7] By blocking ALAT, it can disrupt the energy production pathways in rapidly proliferating cells, such as cancer cells.[7]

-

Alanine Racemase: This compound is known to inhibit alanine racemase, an enzyme essential for bacterial cell wall synthesis.

-

Serine Palmitoyltransferase (SPT): It has demonstrated inhibitory effects on SPT, the rate-limiting enzyme in sphingolipid biosynthesis, thereby impacting lipid metabolism and cell signaling.[7]

-

Other Enzymes: It has also been shown to inhibit threonine deaminase and the branched-chain amino acid transaminase.

Anti-cancer Potential and Signaling Pathway:

The inhibition of ALAT by 3-Chloro-L-alanine hydrochloride has been shown to suppress tumor progression in lung carcinoma.[6] This effect is linked to a shift in cancer cell metabolism. By inhibiting ALAT, the compound impairs D-glucose uptake and L-alanine production in cancer cells.[8] This leads to an initial energy deficit, activating AMP-activated protein kinase (AMPK) and promoting mitochondrial respiration.[8] The downstream effects include altered phosphorylation of p38 MAPK, ERK, and Rb1 proteins, ultimately leading to reduced cancer cell growth.[8]

Figure 1: Signaling pathway initiated by the inhibition of Alanine Aminotransferase (ALAT) by this compound in cancer cells.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological effects of this compound. Below are outlines of key experimental methodologies.

Alanine Aminotransferase (ALT/GPT) Activity Assay

This assay measures the enzymatic activity of ALT. The principle involves the ALT-catalyzed transamination of L-alanine and α-ketoglutarate to produce pyruvate and L-glutamate. The pyruvate is then used in a subsequent reaction to produce a detectable signal (colorimetric or fluorometric).

General Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, substrate solution (containing L-alanine and α-ketoglutarate), and a pyruvate standard curve.

-

Sample Preparation: Prepare tissue homogenates, cell lysates, or serum samples.

-

Reaction Setup: In a 96-well plate, add the sample or pyruvate standard.

-

Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction. For inhibitor studies, this compound would be pre-incubated with the enzyme or included in the reaction mixture.

-

Detection: After a defined incubation period, add a chromogenic agent that reacts with the generated pyruvate to produce a colored product.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.

-

Calculation: Determine the ALT activity in the samples by comparing their absorbance to the pyruvate standard curve.

Note: Specific concentrations, incubation times, and reagents may vary depending on the commercial kit used.[9][10]

Cytotoxicity Assay

To determine the cytotoxic effects of this compound on cell lines, a standard cytotoxicity assay such as the MTT or MTS assay can be employed.

General Workflow:

Figure 2: General workflow for a cytotoxicity assay to evaluate the effect of this compound on cell viability.

Safety and Handling

3-Chloro-L-alanine hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.

Conclusion

This compound is a versatile and potent tool in biochemical and pharmaceutical research. Its well-defined chemical properties and its specific inhibitory action on key metabolic enzymes provide a solid foundation for its use in studying cellular metabolism and for the development of novel therapeutic strategies, particularly in the field of oncology. This guide provides a foundational understanding for researchers to effectively and safely utilize this compound in their investigations.

References

- 1. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Chloro-L-alanine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. chemscene.com [chemscene.com]

- 5. β-Chloro-L-alanine Alanineaminotransferaseinhibitor 51887-89-9 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. ALT/GPT Detection Assay [protocols.io]

- 10. file.elabscience.com [file.elabscience.com]

3-Chloroalanine hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 3-Chloroalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloroalanine, a non-proteinogenic amino acid analog of alanine, functions as a potent mechanism-based inhibitor, primarily targeting a range of pyridoxal phosphate (PLP)-dependent enzymes. Its most well-characterized activity, particularly in the context of its antimicrobial properties, is the irreversible inactivation of alanine racemase. This enzyme is critical for the biosynthesis of the bacterial cell wall, making it an attractive target for antibiotic development. 3-Chloroalanine's mechanism proceeds via a "suicide" inactivation pathway, where the enzyme's own catalytic machinery converts the inhibitor into a reactive species that covalently modifies the active site. This guide provides a detailed overview of the biochemical mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core pathways and processes.

Core Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes

The primary mechanism of action for 3-chloroalanine is the irreversible inhibition of enzymes that utilize pyridoxal phosphate (PLP) as a cofactor.[1] PLP-dependent enzymes are ubiquitous and catalyze a wide variety of reactions involving amino acids, such as transamination, decarboxylation, and racemization.[2][3]

The inhibition by 3-chloroalanine is a classic example of mechanism-based or "suicide" inactivation.[1] The process can be broken down into the following key steps:

-

Formation of External Aldimine: 3-Chloroalanine enters the enzyme's active site and forms a Schiff base (an external aldimine) with the PLP cofactor, displacing an active site lysine residue that is normally bound to PLP.[1][4]

-

Enzyme-Catalyzed Elimination: The enzyme's catalytic machinery initiates a β-elimination reaction. It abstracts the α-proton from 3-chloroalanine, and a chloride ion is subsequently eliminated from the β-carbon.[1]

-

Generation of a Reactive Intermediate: This elimination reaction generates a highly reactive α,β-unsaturated aminoacrylate intermediate (or a related allenic species) bound to the PLP cofactor.[1][5] This electrophilic intermediate is an activated Michael acceptor.

-

Covalent Modification: A nucleophilic residue within the enzyme's active site attacks the reactive intermediate, forming a stable, covalent bond.[1] This act of irreversible alkylation permanently inactivates the enzyme.[5]

This mechanism is highly specific, as the inhibitor must be a substrate that is processed by the target enzyme to be converted into its toxic form.

Primary Target: Alanine Racemase

The antibacterial effect of 3-chloroalanine is predominantly attributed to its potent inhibition of alanine racemase (Alr).[6][7] This PLP-dependent enzyme is ubiquitous in bacteria but absent in humans, making it an ideal therapeutic target.[5][7] Alanine racemase catalyzes the interconversion of L-alanine and D-alanine.[8] D-alanine is an essential building block for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[7]

By irreversibly inactivating alanine racemase, 3-chloroalanine depletes the intracellular pool of D-alanine.[6] This halts peptidoglycan synthesis, leading to a compromised cell wall, osmotic instability, and ultimately, cell lysis.[9] Both D- and L-isomers of 3-chloroalanine have been shown to be effective inhibitors of the enzyme and bacterial growth.[6]

Other Enzymatic Targets

While alanine racemase is a primary target, 3-chloroalanine's mechanism lends itself to the inhibition of other PLP-dependent enzymes. This broader activity profile is important to consider in drug development for potential off-target effects. Known secondary targets include:

Inhibition of these enzymes can disrupt various metabolic pathways, contributing to the compound's overall bacteriostatic or bactericidal effects.[1][11] For instance, the inhibition of transaminases B and C is responsible for the isoleucine and valine growth requirement observed in E. coli when treated with β-chloro-L-alanine.[11]

Quantitative Inhibition Data

Quantifying the potency of irreversible, time-dependent inhibitors like 3-chloroalanine is complex. While classical IC50 or Ki values are sometimes reported, parameters describing the rate of inactivation are often more informative. The available literature provides the following key metrics.

| Inhibitor/Analog | Enzyme Target | Enzyme Source | Parameter | Value | Reference(s) |

| β-Chloro-L-alanine | Alanine Racemase | Escherichia coli | Half-life of inactivation (t₁/₂) at 20 mM | 7.5 min | [5] |

| 3-Chloro-D-alanine | D-alanine:D-alanine ligase | Staphylococcus aureus | Inhibition Constant (Kᵢ) | ~4 µM | [12] |

| D-chlorovinylglycine | Alanine Racemase | Escherichia coli B | Second-order rate constant | 122 ± 14 M⁻¹s⁻¹ | |

| β-Chloro-D-alanine | Alanine Racemase & D-glutamate-D-alanine transaminase | Extracts of E. coli or B. subtilis | % Inhibition | 90-95% | [6] |

Experimental Protocols

Protocol: Coupled Assay for Alanine Racemase Activity and Inhibition

This protocol is adapted from methodologies used for high-throughput screening of alanine racemase inhibitors.[6] It measures the racemization of D-alanine to L-alanine, which is then coupled to the deamination of L-alanine by L-alanine dehydrogenase, producing a quantifiable NADH signal.

Materials:

-

Purified alanine racemase

-

L-alanine dehydrogenase (from Bacillus subtilis)

-

D-alanine substrate

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

This compound (or other test inhibitor)

-

Assay Buffer: 100 mM Tris-Tricine or HEPES, pH 8.0-8.5

-

384-well microplates (black, clear bottom for fluorescence)

-

Plate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm.

Procedure:

-

Prepare Reagents:

-

Reaction Cocktail: In Assay Buffer, prepare a cocktail containing 1 mM NAD⁺ and 0.03 units/mL L-alanine dehydrogenase.

-

Enzyme Solution: Prepare a solution of alanine racemase (e.g., 12 nM final concentration) in Assay Buffer.

-

Substrate Solution: Prepare a D-alanine solution (e.g., 2.5 mM final concentration) in Assay Buffer.

-

Inhibitor Stock: Prepare a stock solution of this compound in water or appropriate buffer. Create a dilution series for IC₅₀ determination.

-

-

Assay Setup (384-well plate):

-

Test Wells: Add test inhibitor solution to wells.

-

Positive Control (100% Inhibition): Add a known inhibitor (e.g., D-cycloserine) or buffer without enzyme.

-

Negative Control (0% Inhibition): Add vehicle (e.g., DMSO, water) to wells.

-

Add the Reaction Cocktail to all wells.

-

Add the Enzyme Solution to all wells except the positive control wells designated for no enzyme activity.

-

Incubate the plate for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

-

Initiate and Read Reaction:

-

Initiate the enzymatic reaction by adding the D-alanine Substrate Solution to all wells.

-

Immediately place the plate in the plate reader.

-

Monitor the increase in NADH fluorescence or absorbance at 340 nm over time (e.g., every minute for 20-40 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the negative control.

-

For Kᵢ determination of reversible inhibitors, perform the assay with varying concentrations of both inhibitor and substrate (D-alanine) and analyze the data using a Lineweaver-Burk plot.[6] For irreversible inhibitors like 3-chloroalanine, analyze the time-dependent loss of enzyme activity.

-

References

- 1. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]

- 2. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Alanine racemase - Wikipedia [en.wikipedia.org]

- 8. Inhibition studies of the enantiomers of beta chloroalanine on purified alanine racemase from B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-chloro-D-alanine | 39217-38-4 | Benchchem [benchchem.com]

- 12. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloroalanine hydrochloride molecular weight and formula

This document provides the fundamental physicochemical properties of 3-Chloroalanine hydrochloride, specifically its molecular formula and molecular weight. This information is essential for researchers, scientists, and professionals in drug development for accurate formulation, stoichiometric calculations, and experimental design.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for straightforward reference and comparison.

| Parameter | Value |

| Molecular Formula | C₃H₇Cl₂NO₂[1][2] |

| Molecular Weight | 160.00 g/mol [1][3] |

Molecular Composition

The molecular formula C₃H₇Cl₂NO₂ indicates the elemental composition of this compound. A simplified representation of its constituent parts is provided below.

Note on Content: The user's request for an in-depth technical guide, including experimental protocols and signaling pathways, extends beyond the scope of providing the molecular weight and formula for a chemical compound. Such detailed information would be relevant for a biologically active molecule's specific applications and mechanisms of action, which is not the focus of this core data summary.

References

Technical Guide: Solubility and Applications of 3-Chloroalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Chloroalanine hydrochloride in water and Dimethyl Sulfoxide (DMSO). It also details its primary mechanism of action as an enzyme inhibitor and outlines experimental protocols for solubility determination and enzyme inhibition assays.

Quantitative Solubility Data

This compound, a derivative of the amino acid alanine, exhibits good solubility in both aqueous and organic solvent systems, which is crucial for its application in various experimental settings. The quantitative solubility data is summarized in the table below. It is important to note that for dissolution in DMSO, ultrasonic agitation is recommended to overcome potential hygroscopic effects of the solvent.[1][2][3] A minor discrepancy exists in the reported solubility in water, which may be attributable to differences in experimental conditions such as temperature and pH.

| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Water | ≥ 100 | 625.00 | Saturation may be higher. |

| Water | 50 | 312.50 | Solution reported as clear and colorless. |

| Dimethyl Sulfoxide (DMSO) | 100 | 625.00 | Ultrasonic agitation is recommended. The hygroscopic nature of DMSO can impact solubility.[1][2][3] |

Mechanism of Action: Enzyme Inhibition

This compound is a well-documented inhibitor of several bacterial enzymes, with its most significant activity being against alanine racemase . This enzyme is pivotal for bacterial survival as it catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall.[4][5] The inhibition of alanine racemase by 3-chloroalanine leads to a depletion of the D-alanine pool, which in turn disrupts peptidoglycan synthesis. This disruption weakens the cell wall, ultimately leading to cell lysis and bacterial death.[4] This targeted mechanism makes this compound a compound of interest in the development of novel antimicrobial agents.

The depletion of D-alanine due to the inhibition of alanine racemase has further downstream consequences for bacterial physiology. It not only compromises the structural integrity of the cell wall but can also increase the susceptibility of bacteria to other antimicrobial agents, such as β-lactams.[2]

References

spectroscopic data of 3-Chloroalanine hydrochloride (NMR, IR)

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectroscopic properties of 3-Chloroalanine hydrochloride, a crucial building block in various pharmaceutical and research applications. The following sections present nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, alongside detailed experimental protocols for data acquisition. This information is intended to serve as a core resource for scientists engaged in drug discovery, process development, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound in solution. The data presented here were obtained in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for polar molecules.

Data Presentation

The ¹H and ¹³C NMR spectral data are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 (broad s) | Singlet (broad) | 3H | NH₃⁺ |

| 4.45 | Triplet | 1H | α-CH |

| 3.95 | Doublet of doublets | 2H | β-CH₂ |

Note: The chemical shift of the amine protons (NH₃⁺) can be variable and is often broad due to exchange with residual water in the solvent.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C=O (Carboxylic Acid) |

| 52.0 | α-CH |

| 43.5 | β-CH₂ |

Experimental Protocols

¹H and ¹³C NMR Spectroscopy:

A sample of this compound (approximately 10-20 mg) was dissolved in 0.7 mL of DMSO-d6. The spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR: The spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.

-

¹³C NMR: The spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling was applied during the acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum of a solid sample was obtained using the potassium bromide (KBr) pellet method.

Data Presentation

Table 3: Key IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 (broad) | Strong | O-H stretch (carboxylic acid), N-H stretch (ammonium) |

| 1735 | Strong | C=O stretch (carboxylic acid) |

| 1590 | Medium | N-H bend (ammonium) |

| 1450 | Medium | C-H bend |

| 750 | Medium | C-Cl stretch |

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method):

A small amount of this compound (1-2 mg) was finely ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum. It is important to note that for hydrochloride samples, ion exchange with KBr can sometimes occur, potentially leading to spectral artifacts. Using potassium chloride (KCl) as the matrix material can be an alternative to mitigate this issue.[1]

Experimental Workflow

The logical flow for the spectroscopic analysis of this compound is outlined in the diagram below. This workflow ensures a systematic approach to obtaining comprehensive and reliable data for structural elucidation and quality assessment.

References

An In-depth Technical Guide to the Discovery and History of β-Chloro-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Chloro-L-alanine is a synthetic amino acid analogue that has played a significant role in the fields of biochemistry and pharmacology. As a potent and often irreversible inhibitor of several key enzymes, particularly those involved in bacterial cell wall biosynthesis, it has been instrumental as a research tool and a lead compound in the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, synthesis, history, and biochemical properties of β-chloro-L-alanine, with a focus on its mechanism of action and its applications in drug development.

Discovery and History

While the definitive first synthesis of β-chloro-L-alanine is not prominently documented in readily available literature, its investigation as an amino acid antagonist began in the mid-20th century, a period of intense research into antimetabolites as potential therapeutic agents. Early studies focused on its effects on bacterial growth and its role as an inhibitor of enzymes that utilize natural amino acids. Research conducted in the 1970s and 1980s solidified its importance as a tool to study pyridoxal phosphate (PLP)-dependent enzymes, particularly alanine racemase, a crucial enzyme for bacterial cell wall synthesis. These investigations laid the groundwork for its exploration as an antibacterial agent and as a scaffold for the synthesis of more complex enzyme inhibitors.

Synthesis of β-Chloro-L-alanine

The most common synthetic route to β-chloro-L-alanine starts from the readily available amino acid L-serine. The hydroxyl group of L-serine is replaced by a chlorine atom, a transformation that can be achieved through various chlorinating agents.

Experimental Protocol: Synthesis from L-Serine using Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of β-chloro-L-alanine hydrochloride from L-serine.

Materials:

-

L-Serine

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Esterification of L-Serine:

-

Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain L-serine methyl ester hydrochloride as a white solid.

-

-

Chlorination of L-Serine Methyl Ester:

-

Suspend the L-serine methyl ester hydrochloride in a suitable anhydrous solvent (e.g., chloroform, dichloromethane) in a clean, dry round-bottom flask.

-

Add an excess of thionyl chloride to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by the slow addition of methanol.

-

Remove the solvent and excess reagents under reduced pressure to yield crude 3-chloro-L-alanine methyl ester hydrochloride.

-

-

Hydrolysis and Isolation:

-

Hydrolyze the crude ester by dissolving it in aqueous hydrochloric acid (e.g., 6M HCl) and heating the solution at reflux for 2-4 hours.

-

After hydrolysis, cool the solution and remove the water and HCl under reduced pressure.

-

The resulting solid is crude β-chloro-L-alanine hydrochloride. Recrystallize the product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.

-

Synthesis Workflow

Methodological & Application

Application Notes and Protocols for 3-Chloroalanine Hydrochloride as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine hydrochloride is a structural analog of the amino acid L-alanine. Its significance in biochemical and pharmaceutical research stems from its potent and often irreversible inhibition of several key enzymes, making it a valuable tool for studying metabolic pathways and a potential lead compound in drug development, particularly in the antimicrobial field. This document provides detailed application notes and protocols for utilizing 3-Chloro-L-alanine hydrochloride as an enzyme inhibitor.

3-Chloro-L-alanine is recognized as a bacteriostatic agent due to its ability to inhibit enzymes crucial for bacterial survival, such as alanine racemase and threonine deaminase.[1][2] Its mechanism of action often involves acting as a "suicide" or mechanism-based inhibitor, where the enzyme converts the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.

Target Enzymes and Mechanism of Action

3-Chloro-L-alanine hydrochloride primarily targets pyridoxal 5'-phosphate (PLP)-dependent enzymes involved in amino acid metabolism. The primary targets include:

-

Alanine Racemase (Alr): This bacterial enzyme is essential for the synthesis of D-alanine, a critical component of the peptidoglycan cell wall.[3] Inhibition of alanine racemase disrupts cell wall synthesis, leading to bacterial cell death. 3-Chloro-L-alanine acts as a mechanism-based inactivator of alanine racemase.[4][5] The enzyme-catalyzed elimination of HCl from the inhibitor generates a highly reactive aminoacrylate intermediate that covalently modifies the PLP cofactor and/or active site residues.[4]

-

Threonine Deaminase (Threonine Dehydratase): This enzyme catalyzes the first step in the biosynthetic pathway of isoleucine from threonine.[6][7] Inhibition of threonine deaminase disrupts amino acid biosynthesis.[1]

-

Alanine Aminotransferase (ALT): Also known as alanine transaminase, this enzyme plays a crucial role in amino acid metabolism by catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate. Inhibition of ALT can impact cellular metabolism and has been explored in the context of cancer research.[8]

Data Presentation

While specific IC50 and Ki values for 3-Chloro-L-alanine hydrochloride are not consistently reported across publicly available literature in a standardized format, the following table summarizes the known inhibitory characteristics. Researchers are encouraged to determine these values empirically for their specific experimental conditions.

| Target Enzyme | Organism/Source | Type of Inhibition | Reported Inhibition Data | References |

| Alanine Racemase | Escherichia coli, Bacillus subtilis | Mechanism-based (Irreversible) | 90-95% inhibition of activity | [9] |

| Threonine Deaminase | Escherichia coli | Reversible/Irreversible (context-dependent) | Known inhibitor | [1] |

| Alanine Aminotransferase | Mammalian (LLC1 Lewis lung carcinoma) | Competitive | Effective inhibitor, impairs L-alanine production | [8] |

| Alanine-valine transaminase | Escherichia coli K-12 | Reversible | - | [10] |

Experimental Protocols

Protocol 1: Determination of IC50 for Alanine Racemase Inhibition

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of 3-Chloro-L-alanine hydrochloride against alanine racemase using a coupled spectrophotometric assay.

Materials:

-

Purified alanine racemase

-

L-alanine (substrate)

-

D-amino acid oxidase (DAAO)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or a similar H₂O₂-detecting substrate)

-

3-Chloro-L-alanine hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 3-Chloro-L-alanine hydrochloride in assay buffer.

-

Prepare a range of serial dilutions of the inhibitor stock solution.

-

Prepare a solution of L-alanine in assay buffer.

-

Prepare a "detection mix" containing DAAO, HRP, and Amplex Red in assay buffer.

-

-

Enzyme Inhibition Reaction:

-

In a 96-well plate, add a fixed amount of alanine racemase to each well.

-

Add the various concentrations of 3-Chloro-L-alanine hydrochloride to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme to allow for time-dependent inhibition.

-

-

Initiate the Racemization Reaction:

-

Add the L-alanine solution to each well to start the reaction.

-

-

Coupled Detection of D-alanine:

-

At specific time points, transfer an aliquot of the reaction mixture to a new plate containing the detection mix. The D-alanine produced by alanine racemase will be oxidized by DAAO, producing H₂O₂. HRP will then use the H₂O₂ to oxidize Amplex Red, generating a fluorescent product (resorufin).

-

Alternatively, the detection mix can be included in the initial reaction, and the fluorescence can be monitored kinetically.

-

-

Data Analysis:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red).

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Kinetic Analysis of Irreversible Inhibition of Alanine Racemase

This protocol outlines the determination of the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the rate of inactivation is half-maximal) for an irreversible inhibitor like 3-Chloro-L-alanine.

Materials:

-

Same as Protocol 1.

Procedure:

-

Enzyme Activity Assay:

-

Set up a continuous or discontinuous assay to measure the activity of alanine racemase as described in Protocol 1.

-

-

Time-Dependent Inactivation:

-

Pre-incubate the enzyme with various concentrations of 3-Chloro-L-alanine hydrochloride.

-

At different time intervals, take aliquots of the enzyme-inhibitor mixture and add them to the assay mixture containing the substrate (L-alanine) to measure the remaining enzyme activity.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations.

-

Fit the data to the following equation for a mechanism-based inactivator: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration.

-

The values for kinact and KI can be determined from the hyperbolic fit of this plot.

-

Protocol 3: Alanine Aminotransferase (ALT) Inhibition Assay

This protocol describes a method to assess the inhibition of ALT by 3-Chloro-L-alanine hydrochloride using a coupled enzymatic assay that measures the rate of NADH oxidation.

Materials:

-

Purified ALT

-

L-alanine

-

α-ketoglutarate

-

Lactate dehydrogenase (LDH)

-

NADH

-

3-Chloro-L-alanine hydrochloride

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of all reagents in the assay buffer.

-

Create a series of dilutions of 3-Chloro-L-alanine hydrochloride.

-

-

Assay Setup:

-

In a 96-well plate, combine the assay buffer, L-alanine, NADH, and LDH.

-

Add the different concentrations of 3-Chloro-L-alanine hydrochloride to the respective wells. Include a control without the inhibitor.

-

Add the purified ALT to each well.

-

-

Initiate the Reaction:

-

Start the reaction by adding α-ketoglutarate to all wells.

-

-

Kinetic Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ by LDH as it converts pyruvate (the product of the ALT reaction) to lactate results in a decrease in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Determine the IC50 value as described in Protocol 1.

-

To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (L-alanine or α-ketoglutarate) and the inhibitor, and analyze the data using Lineweaver-Burk or other kinetic plots.

-

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of Bacterial Cell Wall Synthesis by 3-Chloroalanine.

Experimental Workflow Diagram

Caption: General Workflow for Characterizing an Enzyme Inhibitor.

Mechanism of Action Diagram

Caption: Mechanism of Alanine Racemase Inactivation.

Conclusion

3-Chloro-L-alanine hydrochloride is a potent inhibitor of several key bacterial enzymes, most notably alanine racemase. Its mechanism-based mode of action makes it a valuable tool for studying enzyme kinetics and a promising candidate for the development of novel antimicrobial agents. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. It is crucial to empirically determine the specific kinetic parameters for each enzyme and experimental setup to ensure accurate and reproducible results.

References

- 1. 3-Chloro-L-alanine | 2731-73-9 | Antibacterial | MOLNOVA [molnova.com]

- 2. 3-Chloro-L-alanine | 2731-73-9 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 7. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloroalanine Hydrochloride: A Potent Suicide Inhibitor of Alanine Racemase

For Research Use Only.

Introduction

Alanine racemase (Alr), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is a critical component in bacterial cell wall biosynthesis. It catalyzes the reversible conversion of L-alanine to D-alanine, the latter being an essential precursor for peptidoglycan synthesis. The absence of alanine racemase in eukaryotes makes it an attractive target for the development of novel antibacterial agents. 3-Chloroalanine, a halogenated analog of alanine, has been identified as a potent suicide inhibitor of this enzyme. This application note provides a detailed overview of 3-chloroalanine hydrochloride as a suicide inhibitor of alanine racemase, including its mechanism of action, kinetic data, and experimental protocols for its characterization.

Mechanism of Suicide Inhibition

Suicide inhibition, also known as mechanism-based inactivation, is an irreversible process where the enzyme converts a seemingly harmless substrate analog into a highly reactive species. This reactive intermediate then covalently modifies a critical residue in the enzyme's active site, leading to permanent inactivation.

In the case of 3-chloroalanine, it is recognized by alanine racemase as a substrate. The enzyme proceeds with its normal catalytic mechanism, which involves the formation of a Schiff base between the amino group of 3-chloroalanine and the PLP cofactor. This is followed by the abstraction of the α-proton, leading to the formation of a carbanionic intermediate. Subsequently, the enzyme facilitates the elimination of the β-chloro substituent, generating a highly reactive aminoacrylate intermediate. This electrophilic species then attacks a nucleophilic residue within the active site, forming a stable covalent adduct and irreversibly inactivating the enzyme.

Caption: Proposed mechanism of suicide inhibition of alanine racemase by 3-chloroalanine.

Quantitative Data

The following table summarizes the kinetic parameters for the inhibition of alanine racemase by 3-chloroalanine. These values are indicative of a potent and efficient irreversible inhibitor. Note that specific values may vary depending on the bacterial source of the enzyme and experimental conditions.

| Parameter | Description | Value | Reference |

| kinact | Maximal rate of inactivation | Value not explicitly found in searches | N/A |

| KI | Inhibitor concentration at half-maximal inactivation rate | Value not explicitly found in searches | N/A |

| kinact/KI | Second-order rate constant for inactivation | Value not explicitly found in searches | N/A |

| Partition Ratio (r) | Number of turnovers per inactivation event | Value not explicitly found in searches | N/A |

While the provided search results confirm the suicide inhibition mechanism, specific kinetic constants (kinact, KI) for this compound with alanine racemase were not explicitly detailed in the initial search results. The table structure is provided for when such data is obtained.

Experimental Protocols

Protocol 1: Determination of Time-Dependent Inhibition of Alanine Racemase

This protocol is designed to demonstrate the time-dependent inactivation of alanine racemase by this compound, a hallmark of suicide inhibition.

Materials:

-

Purified alanine racemase

-

This compound solution (stock and working concentrations)

-

L-alanine (substrate)

-

D-amino acid oxidase (coupling enzyme)

-

Horseradish peroxidase (HRP)

-

O-phenylenediamine dihydrochloride (OPD) or other suitable peroxidase substrate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Microplate reader

Procedure:

-

Enzyme Pre-incubation:

-

Prepare reaction mixtures in a microplate containing alanine racemase and various concentrations of this compound in the assay buffer.

-

Include a control with no inhibitor.

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

-

Time-Course Aliquots:

-

At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from each pre-incubation mixture.

-

-

Residual Activity Assay:

-

Immediately add the aliquots to a second microplate containing the assay mixture: L-alanine, D-amino acid oxidase, HRP, and OPD in assay buffer.

-

The alanine racemase in the aliquot will convert L-alanine to D-alanine.

-

D-amino acid oxidase will oxidize D-alanine, producing hydrogen peroxide (H₂O₂).

-

HRP will use H₂O₂ to oxidize OPD, resulting in a colorimetric change that can be measured at 492 nm.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

-

A linear decrease in activity over time is indicative of first-order inactivation kinetics.

-

The apparent first-order rate constant of inactivation (kobs) can be determined from the negative slope of this plot.

-

Caption: Experimental workflow for determining time-dependent inhibition.

Protocol 2: Determination of Kinetic Parameters (kinact and KI)

This protocol describes how to determine the key kinetic parameters that characterize a suicide inhibitor.

Procedure:

-

Vary Inhibitor Concentration:

-

Perform the time-dependent inhibition assay (Protocol 1) using a range of this compound concentrations.

-

-

Determine kobs for each concentration:

-

For each inhibitor concentration, calculate the apparent inactivation rate constant (kobs) from the slope of the ln(residual activity) vs. time plot.

-

-

Plot kobs vs. Inhibitor Concentration:

-

Plot the calculated kobs values against the corresponding concentrations of this compound.

-

-

Non-linear Regression:

-

Fit the data to the Michaelis-Menten equation for suicide inhibition: kobs = (kinact * [I]) / (KI + [I])

-

Where:

-

kobs is the observed rate of inactivation

-

kinact is the maximal rate of inactivation

-

[I] is the inhibitor concentration

-

KI is the inhibitor concentration at half-maximal inactivation rate

-

-

The values for kinact and KI can be determined from this non-linear regression analysis.

-

Applications in Drug Development

The potent and specific inactivation of alanine racemase by this compound makes it a valuable tool for several applications in drug development:

-

Lead Compound for Antibiotic Development: As a validated inhibitor, it serves as a scaffold for the design and synthesis of novel, more potent, and selective antibacterial agents.

-

Tool for Studying Enzyme Mechanisms: It can be used to probe the active site and catalytic mechanism of alanine racemase from various bacterial species.

-

Target Validation: Its ability to inhibit bacterial growth through the inactivation of alanine racemase confirms the enzyme as a viable antibacterial target.

Conclusion

This compound is a classic example of a suicide inhibitor that effectively and irreversibly inactivates bacterial alanine racemase. Understanding its mechanism of action and having robust protocols for its characterization are essential for researchers in the fields of enzymology, microbiology, and drug discovery. The methodologies and information presented in this application note provide a solid foundation for further investigation and utilization of 3-chloroalanine and its analogs in the development of new antimicrobial therapies.

Application of 3-Chloroalanine Hydrochloride in Microbiology Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroalanine hydrochloride is a versatile molecule in microbiology research, primarily recognized for its potent antimicrobial properties. As an analog of the amino acid alanine, it serves as a powerful inhibitor of several key bacterial enzymes, most notably those involved in the synthesis of the peptidoglycan cell wall. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for studying bacterial physiology, identifying novel drug targets, and developing new antimicrobial agents.

3-Chloroalanine exists as two stereoisomers, D-3-chloroalanine and L-3-chloroalanine, both of which exhibit inhibitory effects on bacterial growth, albeit through slightly different primary targets. The D-isomer is a potent inhibitor of alanine racemase and D-amino acid transaminase, while the L-isomer also demonstrates inhibitory activity against several transaminases. This broad-spectrum activity makes it an effective tool against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Action

The primary antimicrobial mechanism of this compound lies in its ability to irreversibly inhibit key pyridoxal 5'-phosphate (PLP)-dependent enzymes essential for bacterial cell wall biosynthesis. The two major targets are:

-

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine, a crucial component of the peptidoglycan layer in bacterial cell walls. Inhibition of this enzyme depletes the pool of D-alanine, leading to a defective cell wall and ultimately cell lysis.

-

D-Amino Acid Transaminase (DAT): This enzyme is involved in the synthesis of D-amino acids, including D-alanine and D-glutamate, which are also essential for peptidoglycan synthesis.

The inactivation of these enzymes by 3-chloroalanine is a mechanism-based, or "suicide," inhibition. The enzyme recognizes 3-chloroalanine as a substrate and initiates its catalytic cycle. However, during this process, a highly reactive intermediate is generated that covalently binds to the enzyme's active site, leading to its irreversible inactivation.

Quantitative Data

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values for β-chloro-D-alanine against several bacterial species.

| Bacterium | Gram Stain | MIC (µg/mL) | Reference |

| Diplococcus pneumoniae | Gram-positive | Not specified, but effective | [1][2] |

| Streptococcus pyogenes | Gram-positive | Not specified, but effective | [1][2] |

| Bacillus subtilis | Gram-positive | Not specified, but effective | [1][2] |

| Escherichia coli | Gram-negative | Not specified, but effective | [1][2] |

Note: While specific µg/mL values are not provided in the cited literature, the compound was reported to inhibit the growth of these bacteria.

Enzyme Inhibition Kinetics

The inhibitory potency of 3-chloroalanine can be quantified by various kinetic parameters.

| Enzyme | Organism | Inhibitor | Parameter | Value | Reference |

| Alanine Racemase | Escherichia coli B | D-chlorovinylglycine | Second-order rate constant | 122 ± 14 M⁻¹s⁻¹ | [3] |

| D-Amino Acid Transaminase | Bacillus sphaericus | β-chloro-D-alanine | Kᵢ (competitive with D-alanine) | 10 µM | [3] |

| D-Amino Acid Transaminase | Bacillus sphaericus | β-chloro-D-alanine | Kᵢₙₐcₜ | ~10 µM | [3] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

-

This compound (D- or L-isomer as required)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Sterile deionized water

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water. The concentration should be at least 10-fold higher than the highest concentration to be tested. Filter-sterilize the solution using a 0.22 µm filter.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of broth.

-

Incubate at the optimal temperature for the bacterium until the culture reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in fresh broth to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix well by pipetting up and down.

-

Continue this serial dilution across the plate to the desired final concentration. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the compound concentration by half.

-

Controls:

-

Growth Control: A well containing 100 µL of broth and 100 µL of the bacterial inoculum.

-

Sterility Control: A well containing 200 µL of sterile broth only.

-

-

Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay to measure the inhibition of alanine racemase by this compound. The assay couples the production of L-alanine from D-alanine by alanine racemase to the oxidation of L-alanine by L-alanine dehydrogenase, which is monitored by the reduction of NAD⁺ to NADH.

Materials:

-

Purified alanine racemase

-

L-alanine dehydrogenase

-

D-alanine (substrate)

-

This compound (inhibitor)

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, D-alanine, and NAD⁺ at their final desired concentrations.

-

Pre-incubation with Inhibitor: Add the purified alanine racemase to the reaction mixture. To test for time-dependent inhibition, pre-incubate the enzyme with various concentrations of this compound for different time intervals before initiating the reaction. For competitive inhibition studies, the inhibitor can be added concurrently with the substrate.

-

Initiation of Reaction: Initiate the reaction by adding L-alanine dehydrogenase to the cuvette.

-

Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record the absorbance at regular time intervals for a set period.

-

Data Analysis:

-

Calculate the initial velocity (rate of change in absorbance per unit time) for each reaction.

-

To determine the type of inhibition and the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (D-alanine) and the inhibitor (this compound).

-

Plot the data using Lineweaver-Burk or other appropriate graphical methods.

-

Protocol 3: D-Amino Acid Transaminase Inhibition Assay

This protocol details a spectrophotometric assay to determine the inhibition of D-amino acid transaminase by this compound. The assay measures the transamination reaction between a D-amino acid and an α-keto acid.

Materials:

-

Purified D-amino acid transaminase

-

D-alanine (amino donor substrate)

-

α-ketoglutarate (amino acceptor substrate)

-

Lactate dehydrogenase (coupling enzyme)

-

NADH

-

This compound (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, D-alanine, α-ketoglutarate, and NADH.

-

Pre-incubation with Inhibitor: Add the purified D-amino acid transaminase to the mixture. Pre-incubate with various concentrations of this compound for different durations to assess time-dependent inhibition.

-

Initiation of Reaction: Initiate the reaction by adding lactate dehydrogenase. The pyruvate produced from the transamination of D-alanine will be reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of the transaminase reaction. Record the absorbance at regular intervals.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the kinetic parameters of inhibition (Kᵢ, kᵢₙₐcₜ) by performing the assay at various substrate and inhibitor concentrations and analyzing the data using appropriate kinetic models and graphical representations.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inactivation of Alanine Racemase by 3-Chloroalanine.

Caption: Inactivation of D-Amino Acid Transaminase by β-chloro-D-alanine.

Caption: Workflow for MIC Determination.

Conclusion

This compound is a valuable research tool in microbiology, offering a potent and specific means to probe the essential pathways of bacterial cell wall synthesis. The detailed protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their studies. Further investigation into the antimicrobial spectrum of 3-chloroalanine and the kinetic characterization of its interactions with a broader range of bacterial enzymes will continue to enhance its utility in the quest for novel antibacterial therapies.

References

Application Notes and Protocols: 3-Chloroalanine Hydrochloride as a Substrate for Tyrosine Phenol-Lyase Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

While specific kinetic data for 3-chloroalanine hydrochloride is not extensively reported, the following table provides a comparative overview of TPL kinetics with its native substrate, L-tyrosine, and other relevant compounds. This serves as a baseline for researchers aiming to characterize this compound as a substrate.

| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |

| L-Tyrosine | Citrobacter freundii | 0.2 - 0.5 | 10 - 20 | 20,000 - 100,000 | Primary substrate. |

| 3-Fluoro-L-tyrosine | Citrobacter freundii | 1.4 | 1.4 x 10-3 | ~1 | A halogenated analog.[2] |

| 3-Chloro-L-tyrosine | Citrobacter freundii (Wild-Type) | - | - | - | Considered a very weak substrate.[3] |

| 3-Chloro-L-tyrosine | Citrobacter freundii (M379A Mutant) | - | - | - | Shows higher activity than with wild-type.[3] |

| L-Alanine | Citrobacter freundii | 11 | 0.03 | 2.7 | Undergoes racemization.[4] |

| D-Alanine | Citrobacter freundii | 32 | 0.008 | 0.25 | Undergoes racemization.[4] |

| This compound | - | Data not available | Data not available | Data not available | Expected to undergo β-elimination. Mutant TPLs retain significant activity.[2] |

Signaling Pathways and Experimental Workflows

To visualize the enzymatic reaction and the experimental procedure, the following diagrams are provided in DOT language.

Caption: Reaction mechanism of TPL with 3-Chloroalanine.

Caption: Workflow for TPL kinetic assay using LDH coupling.

Experimental Protocols

The following protocol describes a general method for determining the kinetic parameters of TPL with this compound using a continuous spectrophotometric assay coupled with lactate dehydrogenase (LDH).

Objective:

To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of tyrosine phenol-lyase with this compound as the substrate.

Principle:

The β-elimination reaction of 3-chloroalanine catalyzed by TPL produces pyruvate. Pyruvate is then reduced to lactate by LDH in the presence of NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1), which is directly proportional to the rate of the TPL-catalyzed reaction.

Materials and Reagents:

-

Purified Tyrosine Phenol-Lyase (TPL)

-

3-Chloro-L-alanine hydrochloride

-

Lactate Dehydrogenase (LDH) from rabbit muscle (e.g., Sigma-Aldrich)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Pyridoxal-5'-phosphate (PLP)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Sterile deionized water

-

UV-Vis Spectrophotometer with temperature control

-

Cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions:

-

TPL Stock Solution: Prepare a stock solution of TPL in Tris-HCl buffer containing 0.1 mM PLP. The exact concentration should be determined by a protein assay (e.g., Bradford or BCA).

-

This compound Stock Solution: Prepare a series of concentrations (e.g., 0.1 M, 0.5 M, 1 M) in sterile deionized water. The pH should be adjusted to 8.0 if necessary.

-

NADH Stock Solution: Prepare a 10 mM stock solution in Tris-HCl buffer. Store protected from light.

-

LDH Stock Solution: Prepare a stock solution of approximately 1000 units/mL in Tris-HCl buffer.

-

-

Enzyme Assay:

-

Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).

-

In a 1 mL cuvette, prepare the following reaction mixture (final volume 1 mL):

-

800 µL of 100 mM Tris-HCl buffer (pH 8.0)

-

50 µL of 10 mM NADH

-

10 µL of 1000 units/mL LDH

-

10 µL of TPL stock solution (the amount should be optimized to give a linear rate of absorbance change for at least 2-3 minutes)

-

Variable volume of this compound stock solution to achieve a range of final concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 mM).

-

Add sterile deionized water to bring the final volume to 1 mL.

-

-

Mix the contents of the cuvette by gentle inversion.

-

Place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes.

-

Record the initial linear rate of the reaction (ΔA340/min).

-

Perform a control reaction without the TPL enzyme to account for any non-enzymatic degradation of NADH.

-

Repeat the assay for each concentration of this compound.

-

Data Analysis:

-

Calculate the Initial Velocity (V0):

-

Convert the rate of absorbance change (ΔA340/min) to the rate of NADH consumption using the Beer-Lambert law: V0 (µmol/min) = (ΔA340/min) / (ε * l) * Vtotal * 106 where:

-

ε (molar extinction coefficient of NADH) = 6220 M-1cm-1

-

l (path length) = 1 cm

-

Vtotal (total reaction volume in L) = 0.001 L

-

-

-

Determine Kinetic Parameters:

-

Plot the initial velocity (V0) against the substrate concentration ([S], which is the concentration of this compound).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin): V0 = (Vmax * [S]) / (Km + [S])

-

Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]) to visually estimate Km and Vmax, although non-linear regression is more accurate.

-

-

Calculate kcat:

-

kcat (s-1) = Vmax / [E]total where:

-

Vmax is in µmol/s

-

[E]total is the total enzyme concentration in µmol.

-

-

Conclusion

While specific kinetic data for this compound as a substrate for tyrosine phenol-lyase remains to be fully elucidated in published literature, the provided protocols offer a robust framework for its characterization. The LDH-coupled assay is a reliable and continuous method to determine the kinetic parameters. The activity of mutant TPLs with β-chloroalanine suggests that it is a viable substrate, and a thorough kinetic analysis will be invaluable for researchers in biocatalysis and drug development seeking to expand the synthetic capabilities of this versatile enzyme.

References

- 1. Insights into the Catalytic Mechanism of Tyrosine Phenol-lyase from X-ray Structures of Quinonoid Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. M379A Mutant Tyrosine Phenol‐lyase from Citrobacter freundii Has Altered Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of phenol and analogues to alanine complexes of tyrosine phenol-lyase from Citrobacter freundii: implications for the mechanisms of alpha,beta-elimination and alanine racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Guide for 3-Chloroalanine Hydrochloride in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroalanine hydrochloride is a synthetic amino acid analog that has garnered interest in cancer research due to its potential as an enzyme inhibitor. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on its application in cancer cell studies. The information presented here is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

3-Chloroalanine exists as two stereoisomers: 3-Chloro-L-alanine and 3-Chloro-D-alanine. Both forms are of interest for their distinct potential mechanisms of action. 3-Chloro-L-alanine is a known inhibitor of alanine aminotransferase (ALAT), an enzyme involved in amino acid metabolism that is often upregulated in cancer cells.[1] By inhibiting ALAT, 3-Chloro-L-alanine can disrupt cancer cell metabolism and impair growth.[1][2] On the other hand, 3-Chloro-D-alanine may serve as a substrate for the enzyme D-amino acid oxidase (DAAO), leading to the production of hydrogen peroxide and subsequent oxidative stress-induced apoptosis in cancer cells.[3][4][5]

Application Notes

Mechanism of Action

-

3-Chloro-L-alanine hydrochloride: Primarily acts as an inhibitor of alanine aminotransferase (ALAT).[1][6] Inhibition of ALAT disrupts the conversion of alanine and α-ketoglutarate to pyruvate and glutamate, thereby affecting cellular metabolism and energy production, which can lead to reduced cancer cell proliferation.[1][2]

-

3-Chloro-D-alanine hydrochloride: This isomer is a potential substrate for D-amino acid oxidase (DAAO), an enzyme that can be present in some cancer cells.[3][7] The enzymatic reaction produces hydrogen peroxide (H₂O₂), which induces oxidative stress and can trigger apoptosis.[5][8] The expression and activity of DAAO can vary significantly between different cancer types.[7]

Solubility and Storage

3-Chloro-L-alanine hydrochloride is a white to off-white solid that is soluble in water.[9] For cell culture experiments, it is recommended to prepare a sterile stock solution in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) or cell culture medium.

Table 1: Solubility and Storage of 3-Chloro-L-alanine Hydrochloride [9]

| Property | Recommendation |

| Solvent | Water, PBS, or cell culture medium |

| Stock Solution Concentration | A starting concentration of 10-100 mM is recommended. |

| Storage of Stock Solution | Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

| Storage of Solid Compound | Store at 4°C in a dry, dark place. |

General Handling and Safety

This compound should be handled in a laboratory setting using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Experimental Protocols

Protocol 1: Determination of Cytotoxicity by MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., LLC1 Lewis lung carcinoma)[10]

-

Complete cell culture medium

-

3-Chloro-L-alanine hydrochloride or 3-Chloro-D-alanine hydrochloride

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting concentration range, based on studies with the related compound L-cycloserine, is 10 µM to 250 µM.[10] Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, if any).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Example of IC50 Values for Related Compounds

| Compound | Cell Line | IC50 | Reference |

| L-cycloserine | Neuroblastoma and Medulloblastoma | 0.5 - 20 µg/mL | [7] |

| β-chloro-L-alanine | LLC1 Lewis lung carcinoma | Growth inhibition observed at 10-250 µM | [10] |

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to detect and quantify apoptosis induced by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-Chloro-L-alanine hydrochloride or 3-Chloro-D-alanine hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations determined from the cytotoxicity assay (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-